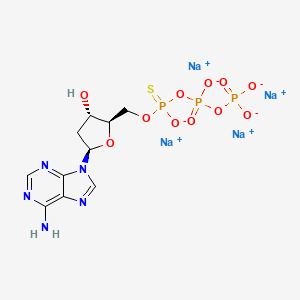
2'-deoxyadenosine-5'-O-(1-thiotriphosphate) sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleoside triphosphate. It is a derivative of deoxyadenosine triphosphate (dATP) where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This compound is commonly used in biochemical and molecular biology research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically produced in a lyophilized form to enhance its stability and shelf life .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Reducing Agents: Thiols or phosphines can be used to reduce the oxidized sulfur back to its thiol form.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
Scientific Research Applications
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanism of DNA polymerases and other nucleotide-processing enzymes.
Biology: The compound is used in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications.
Medicine: It is used in the development of antiviral and anticancer drugs, as it can inhibit the activity of viral and cancerous DNA polymerases.
Mechanism of Action
The mechanism of action of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA by DNA polymerases. The sulfur atom in the thiophosphate group can form a stable bond with the enzyme, inhibiting its activity. This inhibition can prevent the replication of viral or cancerous DNA, making it a valuable tool in antiviral and anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxycytidine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate)
Uniqueness
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerases. This makes it particularly useful in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications .
Properties
Molecular Formula |
C10H12N5Na4O11P3S |
|---|---|
Molecular Weight |
595.18 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3S.4Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+,29?;;;;/m0..../s1 |
InChI Key |
OHLXGKUCELDGHQ-XIBSDWMQSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


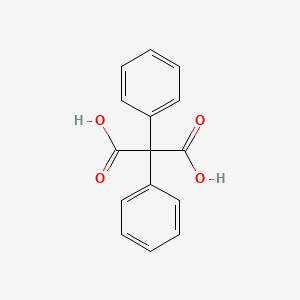
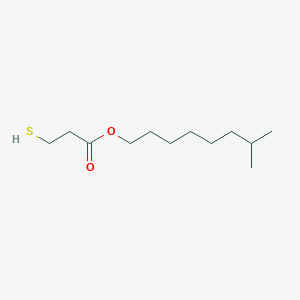

![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
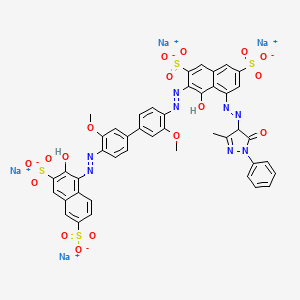

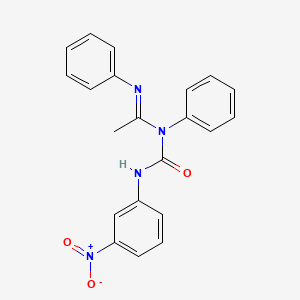
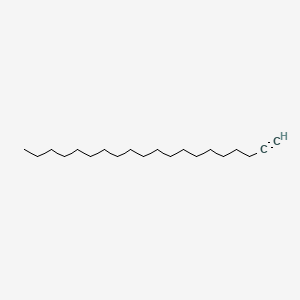
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

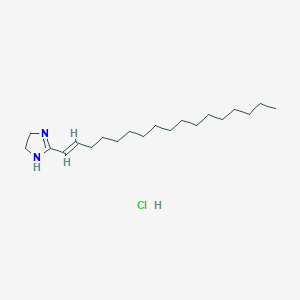
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
